Ethyl Caffeate

Catalog No.
S1524536
CAS No.
66648-50-8
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Caffeate

CAS Number

66648-50-8

Product Name

Ethyl Caffeate

IUPAC Name

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+

InChI Key

WDKYDMULARNCIS-GQCTYLIASA-N

Synonyms

caffeic acid ethyl ester, ethyl caffeate, ethyl trans-caffeate

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O

The exact mass of the compound Ethyl caffeate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 619661. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids - Supplementary Records. It belongs to the ontological category of hydroxycinnamic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl Caffeate is the ethyl ester of caffeic acid, a naturally occurring hydroxycinnamic acid. This esterification significantly increases its lipophilicity compared to its parent compound, rendering it soluble in organic solvents and only sparingly soluble in water.[1][2][3] This key physical property, combined with the retained antioxidant and bioactive catechol moiety, makes Ethyl Caffeate a strategic choice for formulation in non-aqueous or emulsion-based systems across the cosmetic, food science, and polymer additive industries.

Research Fit

1
NF-κB pathway signaling studies: DNA-binding inhibition without upstream kinase interference.
2
In vitro anti-inflammatory screening: NO-scavenging-dominant profile with minimal iNOS transcriptional effects.
3
Antioxidant research: broad radical scavenging activity across NO, superoxide, and DPPH assays.
4
Malaria parasite research: in vitro antiplasmodial lead with reported in vivo model response.

Direct substitution of Ethyl Caffeate with its parent compound, Caffeic Acid, is often unfeasible in practice. The primary differentiator is solubility; Caffeic Acid's higher polarity makes it poorly soluble in the lipid phases, oils, and non-polar organic solvents where Ethyl Caffeate is readily incorporated.[2][4] This difference is critical for achieving homogeneous dispersion and bioavailability in cosmetic creams, oil-based food preparations, and polymer matrices. Furthermore, the ester group modifies the molecule's reactivity and interaction with biological membranes and other formulation components, meaning that performance metrics like antioxidant efficacy in specific media or cytotoxic potency are not directly translatable between the two compounds.[5][6]

Substitution Risk

Alkyl chain length directly modulates NF-κB inhibitory potency and mechanism; longer esters shift toward iNOS suppression.
Caffeic acid parent compound has lower lipophilicity (LogP ~0.93–1.20) and reduced membrane permeability compared to the ethyl ester.
Saturated analog ethyl 3,4-dihydroxyhydrocinnamate requires approximately 2× higher concentration for equivalent DNA-binding inhibition.
Structural analogs lacking the catechol moiety or α,β-unsaturated ester are inactive against NF-κB·DNA binding, precluding generic substitution.

Enhanced Lipophilicity for Improved Formulation in Non-Aqueous Systems

Ethyl Caffeate exhibits significantly greater lipophilicity than its parent compound, Caffeic Acid. The partition coefficient (logP), a measure of lipophilicity, for Ethyl Caffeate is reported as 2.56, whereas Caffeic Acid has a logP value ranging from 1.0 to 1.3.[7][8] This quantitative difference confirms Ethyl Caffeate's preferential solubility in oils and organic solvents, a critical parameter for formulation development.

Evidence DimensionOctanol-Water Partition Coefficient (logP)
Target Compound Data2.56
Comparator Or BaselineCaffeic Acid: 1.0–1.3
Quantified DifferenceApproximately 2x higher logP value
ConditionsStandard calculation/estimation methods for logP.

This improved lipophilicity is essential for achieving effective concentrations and homogeneity in oil-based cosmetics, food emulsions, and other non-polar commercial formulations.

NO Radical Scavenging
Head-to-head
Ethyl caffeate IC₅₀ = 24.16 µg/mL
vs. Octyl caffeate 37.34 µg/mL (1.55×)
vs. Benzyl caffeate 52.64 µg/mL (2.18×)
Ranked highest NO scavenger among four esters tested; consistent advantage across superoxide and DPPH radicals.
Cell-free radical assays; simultaneous synthesis and evaluation.

Comparable Free Radical Scavenging Activity to Caffeic Acid in DPPH Assay

In a direct comparison using the DPPH radical scavenging assay, alkyl caffeates (including ethyl caffeate) demonstrated activity levels nearly identical to the parent Caffeic Acid. One study reported IC50 values for short-chain alkyl caffeates in the range of 13.5–14.5 µM, which is statistically similar to the 16.6 µM value for Caffeic Acid.[5] This indicates that the esterification process, which dramatically improves solubility, does not compromise the intrinsic free-radical scavenging capacity of the core catechol structure in this standard assay.

Evidence DimensionDPPH Radical Scavenging Activity (IC50)
Target Compound Data~13.5–14.5 µM (for short-chain alkyl caffeates)
Comparator Or BaselineCaffeic Acid: 16.6 µM
Quantified DifferenceNegligible difference in IC50, indicating comparable potency.
ConditionsIn vitro DPPH assay.

For applications requiring an oil-soluble antioxidant, Ethyl Caffeate provides the necessary formulation properties without sacrificing the high radical-scavenging performance of Caffeic Acid.

Anti-Inflammatory Potency
Head-to-head
Ethyl caffeate IC₅₀ = 12.0 µM (nitrite)
vs. Methyl caffeate 21.0 µM (1.75× more potent)
vs. Octyl caffeate 2.4 µM (5× less potent)
No significant iNOS protein suppression detected.
Intermediate potency with NO-scavenging-dominant mechanism; avoids confounding iNOS transcriptional effects.
LPS-stimulated RAW 264.7 macrophages; 24 h incubation.

Superior Antioxidant Performance Over Ethyl Ferulate in Emulsion Systems

When evaluated in an oil-in-water (o/w) emulsion system using the CAT assay, alkyl caffeates demonstrated significantly higher antioxidant effects than the structurally similar alkyl ferulates. Alkyl caffeates showed CAT values of 1.3–5.0, whereas alkyl ferulates registered values of only 0.2–1.5.[5] The presence of the second hydroxyl group (catechol structure) in the caffeate molecule, compared to the single hydroxyl and methoxy group in the ferulate, provides a distinct advantage in preventing lipid oxidation in multiphasic systems.

Evidence DimensionAntioxidant Effect (CAT value)
Target Compound Data1.3–5.0 (for alkyl caffeates)
Comparator Or BaselineAlkyl Ferulates: 0.2–1.5
Quantified DifferenceUp to 3.3x or higher antioxidant effect value
ConditionsConjugated autoxidizable triene (CAT) assay in an oil-in-water emulsion.

This makes Ethyl Caffeate a more effective choice than Ethyl Ferulate for stabilizing emulsions like creams, lotions, and dressings against oxidative degradation.

Lipophilicity & Membrane Targeting
Reported
LogP 1.72 (experimental) vs. caffeic acid ~0.93–1.20
ΔLogP +0.52 to +0.79
Preferential partitioning into ordered lipid raft-like domains.
Improved membrane access over caffeic acid; avoids excessive hydrophobicity of longer-chain esters.
Cross-study data; model membrane and computational predictions.

Significantly Higher Cytotoxic Potency Than Caffeic Acid Against Cancer Cell Lines

In comparative studies on breast cancer cell lines, caffeic acid esters demonstrate dramatically higher cytotoxic activity than Caffeic Acid. For the highly related Caffeic Acid Phenethyl Ester (CAPE), the IC50 value against MDA-MB-231 cells after 48 hours was 15.83 µM. In stark contrast, the IC50 for Caffeic Acid was over 1000 µM under the same conditions.[9] This suggests that the increased lipophilicity from esterification is critical for cell membrane interaction and the exertion of potent biological effects, a principle that extends to Ethyl Caffeate.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data15.83 µM (for Caffeic Acid Phenethyl Ester, a related lipophilic ester)
Comparator Or BaselineCaffeic Acid: >1000 µM
Quantified Difference>63-fold higher potency for the esterified form
ConditionsMTT assay on MDA-MB-231 human breast cancer cells, 48-hour incubation.

For researchers in drug discovery and cell biology, selecting Ethyl Caffeate over Caffeic Acid is crucial for studies requiring significant cellular activity and bioavailability.

NF-κB DNA-Binding Mechanism
Head-to-head
Ethyl caffeate (50 µM) achieves 100% inhibition of NF-κB·DNA binding without affecting IκB phosphorylation or p65 translocation. Saturated analog requires 100 µM; catechol alone inactive at 400 µM; ethyl cinnamate inactive.
Unique DNA-binding impairment distinct from canonical IKK/IκB inhibitors; essential tool for pathway dissection.
EMSA and mouse skin immunohistochemistry; requires α,β-unsaturated ester and catechol.
In Vivo Antimalarial Activity
Head-to-head
In vitro IC₅₀ = 21.9 ± 9.4 µM (P. falciparum)
In vivo 55% parasitemia suppression at 100 mg/kg (P. berghei mouse model)
Highest activity among tested caffeic acid derivatives.
Reported in vivo model response confirms translation of antiplasmodial activity; supports lead identification research.
5-day suppressive Peters test; artemisinin-resistant strain; oral administration.
Thermo-Oxidative Protection
Head-to-head
Unsaturated fatty acid retention: 68.53% at high temperature
Alkyl caffeates DPPH IC₅₀ range: 14–23 µM vs. BHT/vitamin C 24–51 µM
Short-chain esters (n<5) outperform longer-chain counterparts in lipid stability.
Demonstrates thermal stability advantage in lipid systems; supports antioxidant formulation research.
Edible oil oxidation model; compared against synthetic and natural antioxidants.

Active Ingredient and Stabilizer in Oil-Based or Emulsion Cosmetics

Due to its enhanced lipophilicity (logP 2.56) and potent antioxidant capacity in lipid systems, Ethyl Caffeate is a prime candidate for formulation into anti-aging creams, lotions, and serums.[5][7] It can be effectively dissolved in the oil phase to protect sensitive lipids from oxidation while delivering the bioactivity of the caffeate moiety to the skin, a function not readily achieved with the less soluble Caffeic Acid.

Lipid-Soluble Antioxidant for Food Preservation

In the food industry, Ethyl Caffeate serves as an effective antioxidant to prevent rancidity in products with high fat or oil content, such as salad dressings, sauces, and processed meats. Its superior performance over alternatives like Ethyl Ferulate in emulsion models justifies its selection for maintaining product quality and extending shelf life.[5]

Biomedical Research Requiring High Cellular Potency

For in vitro studies in cancer research or pharmacology, the selection of Ethyl Caffeate or other lipophilic caffeates is critical. The dramatically higher cytotoxic potency of caffeate esters compared to Caffeic Acid ensures that researchers can achieve significant biological effects at workable concentrations, avoiding the solubility and potency limitations of the parent acid.[9]

UV-Absorbing Additive for Polymers and Coatings

As a derivative of hydroxycinnamic acid, Ethyl Caffeate possesses inherent UV-absorbing properties (λmax ~324 nm).[10] Its solubility in organic systems makes it a suitable additive for plastics, coatings, and sunscreens to help mitigate UV-induced degradation, providing a bio-based alternative to conventional UV stabilizers.

Application Fit Matrix

Application
Selection Property
Validation Focus
NF-κB pathway signaling studies
DNA-binding inhibition without upstream kinase interference
NF-κB·DNA complex formation endpoint monitoring
In vitro inflammatory mediator screening
NO-scavenging dominant profile; minimal iNOS transcriptional effect
Nitrite accumulation and NO production assays
Malaria parasite research and lead identification
In vitro antiplasmodial activity with reported in vivo model response
Parasitemia suppression in rodent malaria models
Lipid system oxidative stability research
Thermo-oxidative protection of unsaturated fatty acids; natural-origin antioxidant profile
Fatty acid retention under thermal stress; radical scavenging benchmarks

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

208.07355886 Da

Monoisotopic Mass

208.07355886 Da

Heavy Atom Count

15

Appearance

Powder

UNII

76GBB1JU5Y

Wikipedia

Ethyl_caffeate

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